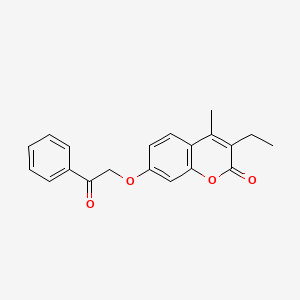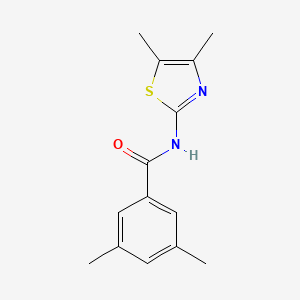![molecular formula C13H16N2O2 B5715181 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole](/img/structure/B5715181.png)
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole, also known as EKI-785, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound belongs to the class of imidazole-based inhibitors that target the epidermal growth factor receptor (EGFR) family of tyrosine kinases, which play critical roles in regulating cell growth and survival.
Mécanisme D'action
The mechanism of action of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole involves the inhibition of EGFR family members through binding to the ATP-binding site of the kinase domain. This binding prevents the phosphorylation of downstream signaling molecules, which are critical for cell growth and survival. By blocking these pathways, 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole induces cell cycle arrest and apoptosis, leading to the suppression of tumor growth.
Biochemical and Physiological Effects
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole has been shown to have several biochemical and physiological effects in cancer cells. In addition to inhibiting EGFR family members, the compound also downregulates the expression of several other signaling proteins, including Akt, ERK, and STAT3. These proteins are involved in various cellular processes, including proliferation, survival, and angiogenesis. By blocking their activity, 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole can reduce the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole is its potency and selectivity for EGFR family members. This allows for effective targeting of cancer cells while minimizing off-target effects. Additionally, the compound has shown promise in overcoming resistance to other EGFR inhibitors, making it a potential treatment option for patients who have failed other therapies.
However, there are also several limitations to using 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole in lab experiments. One of the main challenges is the low solubility of the compound, which can limit its bioavailability and efficacy. Additionally, the synthesis of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole is complex and time-consuming, which can make it difficult to produce large quantities for use in experiments.
Orientations Futures
There are several potential future directions for the study of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole and related compounds. One area of focus is the development of more potent and selective inhibitors that can overcome resistance to current therapies. Additionally, researchers are exploring the use of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole in combination with other drugs to enhance its efficacy and reduce side effects. Finally, there is ongoing research into the use of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole in different types of cancer, including breast, lung, and pancreatic cancer, to determine its potential as a broad-spectrum therapy.
Conclusion
In conclusion, 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole, or 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole, is a promising small molecule inhibitor that has shown potential as a therapeutic agent in cancer treatment. The compound targets EGFR family members and has demonstrated potent antitumor activity in preclinical studies. While there are limitations to using 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole in lab experiments, ongoing research is exploring its potential as a treatment option for patients with various types of cancer.
Méthodes De Synthèse
The synthesis of 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole involves several steps, including the reaction of 4-ethoxyphenol with 2-chloroethylamine hydrochloride to form 2-(4-ethoxyphenoxy)ethylamine. This intermediate is then reacted with imidazole-1-carboxaldehyde in the presence of a catalyst to yield 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole. The overall yield of this process is around 20-25%, and the purity of the final product can be improved through various purification techniques.
Applications De Recherche Scientifique
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the activity of EGFR family members, including EGFR, HER2, and HER4, which are frequently overexpressed or mutated in various types of cancer. In preclinical studies, 1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole has demonstrated potent antitumor activity against a range of cancer cell lines, including those that are resistant to other EGFR inhibitors.
Propriétés
IUPAC Name |
1-[2-(4-ethoxyphenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-2-16-12-3-5-13(6-4-12)17-10-9-15-8-7-14-11-15/h3-8,11H,2,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWEBQNQVZFCNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCN2C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-ethoxyphenoxy)ethyl]-1H-imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

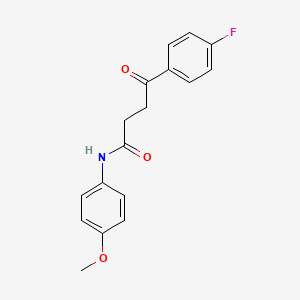
![4-{[3-(ethoxycarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5715114.png)
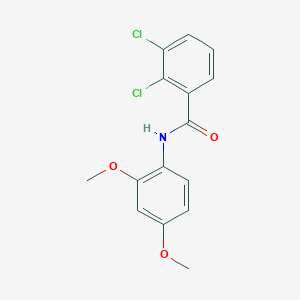
![N-[4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5715125.png)
![4-{[(1-methyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoic acid](/img/structure/B5715130.png)
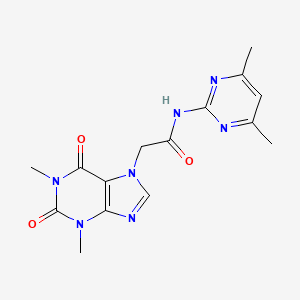
![2-(4-chlorophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715144.png)
![2,6-dichloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5715158.png)
![4-chloro-N'-[(3-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5715164.png)
![N'-[(2-naphthylsulfonyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5715173.png)
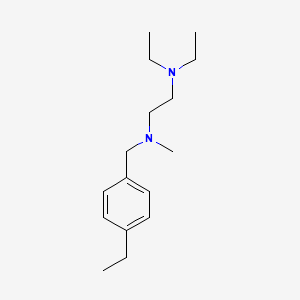
![3-bromo-N'-[({methyl[(4-methylphenyl)sulfonyl]amino}acetyl)oxy]benzenecarboximidamide](/img/structure/B5715194.png)
